

An In-depth Technical Guide to 2-((2-Hydroxyethyl)amino)nicotinonitrile

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Compound of Interest

Compound Name:	2-((2-Hydroxyethyl)amino)nicotinonitrile
Cat. No.:	B1318946

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-((2-Hydroxyethyl)amino)nicotinonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role as a versatile building block in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights.

Introduction and Chemical Identity

2-((2-Hydroxyethyl)amino)nicotinonitrile, identified by the CAS number 440102-32-9, is a substituted nicotinonitrile derivative.^{[1][2]} The nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore found in numerous marketed drugs and biologically active compounds.^{[3][4]} Its derivatives have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.^{[5][6][7]} The presence of both a hydroxyl and a cyano group, coupled with the aromatic pyridine ring, endows **2-((2-Hydroxyethyl)amino)nicotinonitrile** with unique chemical properties and biological activities.

Hydroxyethyl)amino)nicotinonitrile with a unique chemical reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **2-((2-Hydroxyethyl)amino)nicotinonitrile** are summarized in the table below.

Property	Value	Source
CAS Number	440102-32-9	[1] [2]
Molecular Formula	C8H9N3O	[1] [2]
Molecular Weight	163.18 g/mol	[2]
IUPAC Name	2-((2-Hydroxyethyl)amino)nicotinonitrile	[1]
SMILES	N#CC1=NC=CC=C1NCCO	[2]
Storage	Sealed in dry, 2-8°C	[2]

Spectroscopic Characterization:

The structural elucidation of **2-((2-Hydroxyethyl)amino)nicotinonitrile** and its derivatives relies on a suite of analytical techniques. While specific experimental data for this exact compound is not readily available in the public domain, a predictive analysis based on its structure allows us to anticipate its spectroscopic features:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxyethyl group, and the amine proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.

- ^{13}C NMR: Would reveal signals corresponding to the carbon atoms of the pyridine ring, the cyano group, and the hydroxyethyl side chain.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretch, a broad band for the hydroxyl (O-H) stretch, and characteristic peaks for the aromatic C-H and C=C bonds of the pyridine ring.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the hydroxyethyl group or other fragments.

Synthesis and Purification

The synthesis of **2-((2-Hydroxyethyl)amino)nicotinonitrile** typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinonitrile, with 2-aminoethanol. This reaction leverages the electron-withdrawing nature of the cyano group, which activates the pyridine ring towards nucleophilic attack.

General Synthetic Protocol:

A generalized, logical synthesis workflow is presented below. The causality behind these steps lies in creating the right conditions for a successful nucleophilic aromatic substitution.

- Reactant Preparation: 2-Chloronicotinonitrile is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. This choice of solvent is crucial as it can solvate the ions formed during the reaction without participating in it.
- Addition of Nucleophile and Base: 2-Aminoethanol (the nucleophile) is added to the solution, typically in a slight excess to drive the reaction to completion. A non-nucleophilic base, such as potassium carbonate or triethylamine, is also added to neutralize the hydrochloric acid formed as a byproduct.
- Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for a period of time, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.

- Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Synthesis Workflow Diagram:



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Caption: A generalized workflow for the synthesis of **2-((2-Hydroxyethyl)amino)nicotinonitrile**.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of **2-((2-Hydroxyethyl)amino)nicotinonitrile** is dictated by its three key functional groups: the pyridine ring, the cyano group, and the hydroxyl group. This trifunctional nature makes it a highly versatile building block in organic synthesis.

- Pyridine Ring: The pyridine ring can undergo further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups to modulate the compound's properties.
- Cyano Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.
- Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be derivatized to form esters or ethers.

Significance in Medicinal Chemistry:

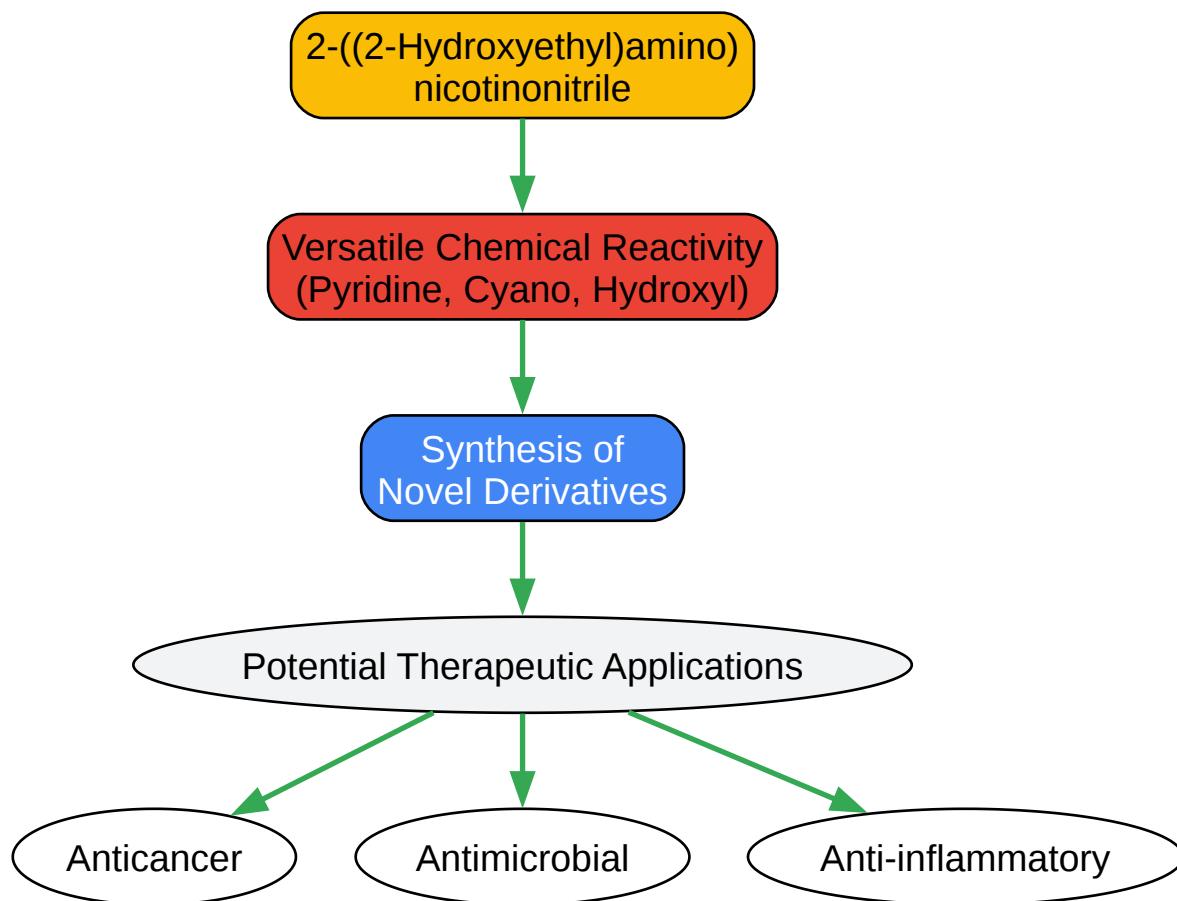
The nicotinonitrile core is a privileged scaffold in drug discovery.^[3] Several marketed drugs, such as bosutinib and neratinib, contain this moiety.^[3] The ability to readily modify the structure of **2-((2-Hydroxyethyl)amino)nicotinonitrile** allows for the exploration of a vast chemical space in the search for new drug candidates. The introduction of the hydroxyethylamino side chain can improve pharmacokinetic properties, such as solubility and metabolic stability, and provide an additional point for interaction with biological targets.

Derivatives of nicotinonitrile have been investigated for a range of biological activities, including:

- Anticancer agents: By targeting various protein kinases and other signaling pathways involved in cancer progression.^{[5][6][7]}
- Antimicrobial agents: Showing activity against a range of bacteria and fungi.
- Anti-inflammatory agents: By modulating inflammatory pathways.

The synthetic accessibility and versatile reactivity of **2-((2-Hydroxyethyl)amino)nicotinonitrile** make it an attractive starting material for the development of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Logical Relationship Diagram:

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